molecular formula C23H18N2O4 B4935736 ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate

ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate

Cat. No. B4935736
M. Wt: 386.4 g/mol
InChI Key: IBSWFYZLNIXYNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate, also known as BQ-123, is a selective antagonist of the endothelin-1 (ET-1) receptor. ET-1 is a peptide that plays a crucial role in various physiological processes, including vascular tone regulation, cell proliferation, and inflammation. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension.

Mechanism of Action

Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate selectively binds to the ET-1 receptor, blocking the binding of ET-1 to the receptor. This results in the inhibition of the downstream signaling pathways activated by ET-1, including the activation of protein kinase C and the release of intracellular calcium. The inhibition of these pathways leads to the relaxation of vascular smooth muscle cells, which results in vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects:
ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure in animal models of hypertension and heart failure. It has also been shown to improve cardiac function and reduce inflammation in animal models of heart failure. In addition, ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been shown to inhibit tumor growth and angiogenesis in various cancer models.

Advantages and Limitations for Lab Experiments

Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has several advantages for lab experiments. It is a selective antagonist of the ET-1 receptor, which makes it a valuable tool for studying the role of ET-1 in various physiological and pathological processes. It is also soluble in water and organic solvents, which makes it easy to administer in vitro and in vivo. However, ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, it may have off-target effects on other receptors, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate. One area of research is the development of more selective and potent ET-1 receptor antagonists. Another area of research is the investigation of the role of ET-1 in various diseases, including cancer, pulmonary arterial hypertension, and kidney disease. In addition, the use of ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate in combination with other drugs may have synergistic effects in the treatment of various diseases. Finally, the development of more effective delivery methods for ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate may improve its therapeutic potential.

Synthesis Methods

Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate can be synthesized using a solid-phase peptide synthesis technique. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification. The final product is obtained as a white powder, which is soluble in water and organic solvents.

Scientific Research Applications

Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary arterial hypertension. It has also been studied for its role in cancer treatment, as ET-1 is known to promote tumor growth and metastasis. ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate has been shown to inhibit tumor growth and angiogenesis in various cancer models.

properties

IUPAC Name

ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-3-29-23(26)21-14(2)20-18-7-5-4-6-15(18)10-13-19(20)24-22(21)16-8-11-17(12-9-16)25(27)28/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSWFYZLNIXYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC3=CC=CC=C3C2=C1C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate

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